4-Hydroxy-2,N,N-trimethylbenzenesulfonamide
Overview
Description
4-Hydroxy-2,N,N-trimethylbenzenesulfonamide , also known by its chemical formula C9H13NO3S , is a compound with intriguing properties. It belongs to the class of sulfonamides, which are derivatives of sulfonic acid. This particular compound features a hydroxyl group (OH) and three methyl groups (CH3) attached to a benzene ring. Its systematic IUPAC name is N-hydroxy-2,4,6-trimethylbenzenesulfonamide .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Methodologies : The compound has been synthesized through specific reactions involving other benzenesulfonamide derivatives, demonstrating its role in chemical synthesis and structural analyses (Naganagowda & Petsom, 2011).
Bioactivity and Medicinal Chemistry
- Cytotoxicity and Antitumor Potential : Certain derivatives of benzenesulfonamides, including compounds structurally similar to 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, have shown cytotoxic activities and potential as carbonic anhydrase inhibitors, which are crucial for anti-tumor activity studies (Gul et al., 2016).
Chemical Properties and Reactions
- Decomposition Study : Studies on compounds like N-hydroxybenzenesulfonamide, which share a similar sulfonamide group, have provided insights into their chemical properties, such as decomposition in alkaline solution (Bonner & Ko, 1992).
Applications in Coordination Chemistry
- Complex Formation with Metals : Research on sulfonamides derived from 2-picolylamine, which are structurally related to 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide, has explored their ability to form coordination compounds with metals like Copper(II), indicating potential applications in coordination chemistry (Macías et al., 2006).
Enzyme Inhibition Studies
- ATP-Citrate Lyase Inhibition : Analogues of 4-Hydroxy-2,N,N-trimethylbenzenesulfonamide have been identified as inhibitors of ATP-citrate lyase, important in metabolic studies (Li et al., 2007).
properties
IUPAC Name |
4-hydroxy-N,N,2-trimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7-6-8(11)4-5-9(7)14(12,13)10(2)3/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSAGHACKKCGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,N,N-trimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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